molecular formula C18H37NO B1594000 N,N-Dioctylacetamide CAS No. 4088-41-9

N,N-Dioctylacetamide

Cat. No.: B1594000
CAS No.: 4088-41-9
M. Wt: 283.5 g/mol
InChI Key: QAPQXJJNILFLOD-UHFFFAOYSA-N
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Description

N,N-Dioctylacetamide is an organic compound with the molecular formula C18H37NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

N,N-Dioctylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis and extraction processes.

    Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: It is utilized in the production of lubricants, plasticizers, and surfactants.

Biochemical Analysis

Biochemical Properties

N,N-Dioctylacetamide plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules through its amide group, which can form hydrogen bonds and other non-covalent interactions. For instance, this compound has been shown to interact with metal ions such as molybdenum, rhenium, palladium, and ruthenium, forming stable complexes that facilitate their extraction from aqueous solutions . These interactions are crucial for the compound’s effectiveness in solvent extraction processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of ionizing radiation, this compound undergoes radiolytic degradation, leading to the formation of 2-hydroxy-N,N-dioctylacetamide, which can further interact with cellular components . These interactions can result in changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions and other biomolecules. At the molecular level, this compound binds to metal ions through its amide group, facilitating their extraction and separation. Additionally, the compound can undergo radiolytic degradation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but it can undergo radiolytic degradation when exposed to ionizing radiation . This degradation leads to the formation of various byproducts, including 2-hydroxy-N,N-dioctylacetamide, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that these byproducts can interact with cellular components, leading to changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . These effects are dose-dependent, with higher doses leading to more pronounced changes in cellular function and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation and hydrolysis, leading to the formation of various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells, influencing cellular function and gene expression.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the activity and function of this compound, influencing its interactions with enzymes, proteins, and other biomolecules within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dioctylacetamide can be synthesized through the reaction of acetic anhydride with dioctylamine. The reaction typically occurs under reflux conditions, where acetic anhydride acts as the acetylating agent, and dioctylamine provides the amine groups. The reaction can be represented as follows:

CH3CO2O+2C8H17NH2CH3CON(C8H17)2+CH3COOH\text{CH}_3\text{CO}_2\text{O} + 2\text{C}_8\text{H}_{17}\text{NH}_2 \rightarrow \text{CH}_3\text{CON}(\text{C}_8\text{H}_{17})_2 + \text{CH}_3\text{COOH} CH3​CO2​O+2C8​H17​NH2​→CH3​CON(C8​H17​)2​+CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and efficient heat distribution. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Dioctylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Comparison with Similar Compounds

    N,N-Dioctylformamide: Similar in structure but with a formamide group instead of an acetamide group.

    N,N-Dioctylpropionamide: Contains a propionamide group, differing by an additional methylene group.

    N,N-Dioctylbutyramide: Features a butyramide group, with two additional methylene groups compared to acetamide.

Uniqueness: N,N-Dioctylacetamide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic compounds. Its stability and reactivity also make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N,N-dioctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPQXJJNILFLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343252
Record name N,N-Dioctylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-41-9
Record name N,N-Dioctylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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